![molecular formula C11H17NO3 B2612251 tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate CAS No. 1251004-19-9](/img/structure/B2612251.png)
tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
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Overview
Description
“tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate” is a chemical compound with the molecular formula C11H17NO3 . It is a derivative of azabicycloheptane, a class of organic compounds that contain a bicyclic structure made up of a three-member ring and a seven-member ring, one of which is nitrogen .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-7-4-9(13)8(7)6-12/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1 . This indicates the presence of a bicyclic structure with a three-member ring and a seven-member ring, one of which is nitrogen .Physical And Chemical Properties Analysis
This compound has a molecular weight of 211.26 . It is a solid at room temperature .Scientific Research Applications
Synthesis Improvements and Scalability The chemical tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate and its derivatives have been a subject of interest in synthetic organic chemistry. For instance, Maton et al. (2010) reported an efficient, scalable synthesis route for a closely related compound, enhancing the yield and simplifying the process compared to earlier methods. This process was refined to produce kilogram amounts, indicating its potential for large-scale applications (Maton et al., 2010).
Structural Analysis and Molecular Characterization The detailed structural analysis and molecular characterization of similar compounds have been reported by Moriguchi et al. (2014), where techniques like NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction were used to elucidate the structure of the compound (Moriguchi et al., 2014).
Diverse Synthetic Applications The chemical has served as a precursor or intermediate in synthesizing a wide array of other compounds. For example, Meyers et al. (2009) described synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing its utility in deriving novel compounds with potential applications in drug discovery and material sciences (Meyers et al., 2009).
Synthesis of Piperidine Derivatives Moskalenko and Boev (2014) demonstrated the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, indicating the chemical's role in creating complex molecules with potential pharmaceutical applications (Moskalenko & Boev, 2014).
Advanced Chemical Transformations Yamashita et al. (2019) explored continuous photo flow synthesis for a compound structurally related to tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate. This work exemplifies how advanced methodologies can optimize the synthesis of complex molecules, enhancing efficiency and scalability (Yamashita et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-7-4-9(13)8(7)6-12/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFIFLZYPGAHGB-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(=O)C2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC(=O)[C@@H]2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate |
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